molecular formula C12H10F3N3O2 B13676772 Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13676772
M. Wt: 285.22 g/mol
InChI Key: HJXKLCGUNZNIOJ-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzyl azide with ethyl propiolate under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in human microglia cells, suggesting its role in modulating inflammatory pathways .

Comparison with Similar Compounds

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

These compounds share similar structural features but may differ in their specific applications and biological activities. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-9(17-18-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18)

InChI Key

HJXKLCGUNZNIOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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